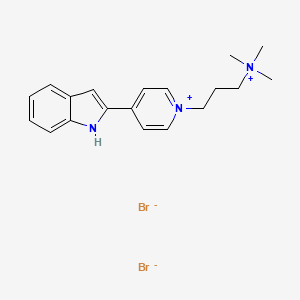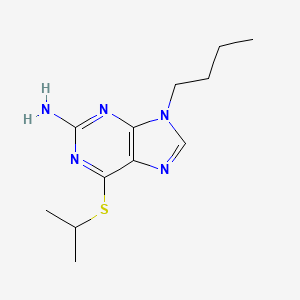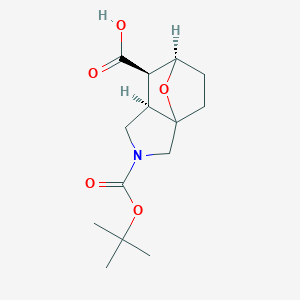
9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester: is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a purine ring system, an acetic acid moiety, and an ethyl ester functional group. The addition of a naphthalenylthio group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the purine ring system, followed by the introduction of the acetic acid moiety. The naphthalenylthio group is then added through a nucleophilic substitution reaction. Finally, the ethyl ester functional group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The naphthalenylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiols and amines.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, methyl ester
- 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, propyl ester
- 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, butyl ester
Uniqueness
Compared to similar compounds, 9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester stands out due to its specific ester functional group, which influences its solubility, reactivity, and biological activity. The presence of the naphthalenylthio group further enhances its chemical properties, making it a versatile compound for various applications.
Eigenschaften
| 646509-78-6 | |
Molekularformel |
C19H16N4O2S |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
ethyl 2-(6-naphthalen-2-ylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C19H16N4O2S/c1-2-25-16(24)10-23-12-22-17-18(23)20-11-21-19(17)26-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,11-12H,2,10H2,1H3 |
InChI-Schlüssel |
YLBMRKRBUARCCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)


